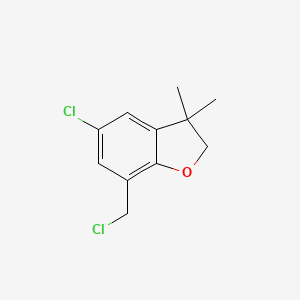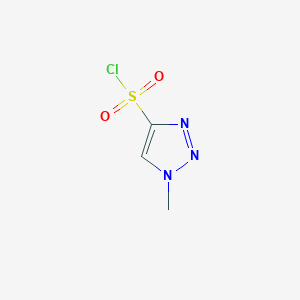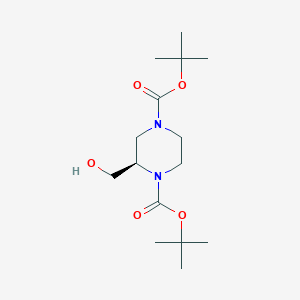
4-Chloro-3,5-difluorocinnamic acid
Übersicht
Beschreibung
4-Chloro-3,5-difluorocinnamic acid is a chemical compound with the molecular formula C9H5ClF2O2 . It has a molecular weight of 218.58 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cinnamic acid core with chlorine and fluorine substitutions at the 4th and 3rd, 5th positions respectively . The exact 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
4-Chloro-α-cyanocinnamic acid, a derivative of 4-Chloro-3,5-difluorocinnamic acid, has been identified as an efficient soft matrix for detecting cyanocobalamin in foodstuffs using MALDI mass spectrometry. This compound facilitates the protonated adduct of intact cyanocobalamin, providing a base peak that is crucial for accurate mass spectrometric analysis. The specificity of 4-chloro-α-cyanocinnamic acid in this role highlights its potential for qualitative analysis in various food samples, including fish, liver, and meat, due to its ability to minimize fragmentation and maintain the integrity of the target molecule during analysis (Calvano, Ventura, Palmisano, & Cataldi, 2016).
High-Pressure Reactivity Studies
Research on the reactivity of difluorocinnamic acids, including this compound, under high pressures has provided insights into their crystal structure transformations. These studies are crucial for understanding the influence of environmental factors on the chemical reactivity and physical properties of these compounds. High-pressure conditions have been shown to affect the rate of [2 + 2] photodimerization reactions, which are pivotal in the synthesis of new chemical structures. This research is fundamental for the development of novel materials and pharmaceuticals, demonstrating the versatile applications of this compound in crystal engineering and materials science (Galica, Bąkowicz, Konieczny, & Turowska-Tyrk, 2018).
Safety and Hazards
Zukünftige Richtungen
A study on the co-crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid suggests potential future directions in the field of multi-component crystallization . The study discusses the significance of these findings for the scale-up of crystallization of multi-component molecular materials and for future transfer into continuous cooling crystallization .
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMRFBOVAOGAA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)Cl)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)






![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)





